molecular formula C13H22O B13834087 (4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol

(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol

Cat. No.: B13834087
M. Wt: 194.31 g/mol
InChI Key: VUSLNBHTGSEFRW-UHFFFAOYSA-N
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Description

(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol is an organic compound with the molecular formula C13H22O It is a cyclohexene derivative with a methanol group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol typically involves the cyclization of 4-(4-methyl-3-pentenyl)-3-cyclohexenal. This reaction can be catalyzed by molybdenum carbide (Mo2C) supported on activated carbon (AC) under specific conditions . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

[4-(4-methylpent-1-en-3-yl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C13H22O/c1-4-13(10(2)3)12-7-5-11(9-14)6-8-12/h4,7,10-11,13-14H,1,5-6,8-9H2,2-3H3

InChI Key

VUSLNBHTGSEFRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C)C1=CCC(CC1)CO

Origin of Product

United States

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